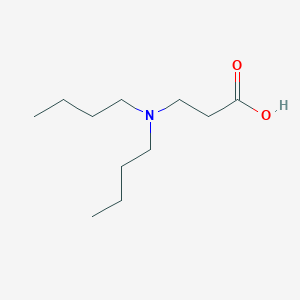

3-(Dibutylamino)propanoic acid

Description

Historical Perspectives on Beta-Amino Acids and their Synthetic Utility

Beta-amino acids (β-amino acids) are distinguished from their more common alpha-analogs by the placement of the amino group on the second carbon atom (the β-carbon) from the carboxyl group. numberanalytics.com While not as prevalent in nature as α-amino acids, they are constituents of various natural products, including peptides and alkaloids, and some exhibit interesting pharmacological effects in their free form. mmsl.cz The study of β-amino acids has gained considerable traction due to their diverse biological activities and their utility as building blocks in medicinal chemistry. hilarispublisher.comresearchgate.net

Historically, the synthesis of β-amino acids presented a significant challenge to organic chemists, particularly in controlling the stereochemistry of the two adjacent stereocenters. mmsl.cz However, the development of new synthetic methodologies has made these compounds more accessible. researchgate.net Their incorporation into peptides can lead to structures with enhanced stability against enzymatic degradation, a desirable property for therapeutic agents. researchgate.net Furthermore, β-amino acids and their derivatives have shown a wide range of biological activities, including antifungal and neurological effects. mmsl.cz

The Significance of N,N-Dialkylamino Acids in Contemporary Organic Synthesis

N,N-dialkylamino acids represent a specific subclass of amino acids where the nitrogen atom is substituted with two alkyl groups. This structural feature imparts unique properties to the molecule, influencing its reactivity, basicity, and steric profile. In the context of organic synthesis, N,N-dialkylamino groups can serve as directing groups, ligands for metal catalysts, or as key components in the construction of complex molecular architectures. acs.org

The synthesis of compounds containing N,N-dialkylamino moieties is an active area of research. For instance, methods have been developed for the production of N,N-dialkyl substituted fatty acid amides. wipo.int The presence of the dialkylamino group can significantly impact the pharmacological properties of a molecule. Studies on various N,N-dialkylamides have demonstrated a range of biological activities, including analgesic and sedative effects. nih.gov

Current Research Landscape Pertaining to 3-(Dibutylamino)propanoic acid

The current research landscape for 3-(Dibutylamino)propanoic acid is relatively specialized, with a focus on its synthesis and its potential as a building block in more complex molecules. While extensive research exists for the broader class of β-amino acids and N,N-dialkylamino compounds, specific studies on 3-(Dibutylamino)propanoic acid are less common.

A general method for the preparation of secondary amines, such as di-n-butylamine, involves the hydrolysis of di-n-butylcyanamide. orgsyn.org This precursor could potentially be used in the synthesis of 3-(Dibutylamino)propanoic acid. The synthesis of related N,N-dialkylamino propanoic acids, such as 3-(dimethylamino)propionic acid, is documented, providing potential synthetic routes. sigmaaldrich.com

The physicochemical properties of 3-(Dibutylamino)propanoic acid can be inferred from data on similar compounds. For example, propanoic acid itself is a clear, colorless liquid with a pungent odor. chemicalbook.com The introduction of the dibutylamino group would significantly alter its properties, such as its molecular weight and polarity.

Below is a data table of related compounds and their properties:

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Physical Form |

| Propanoic acid | C3H6O2 | 74.08 chemicalbook.com | Liquid chemicalbook.com |

| 3-(Propylamino)propanoic acid hydrochloride | C6H14ClNO2 | 167.63 sigmaaldrich.com | Solid sigmaaldrich.com |

| 3-(Dimethylamino)propionic acid hydrochloride | C5H11NO2 · HCl | 153.61 sigmaaldrich.com | Solid sigmaaldrich.com |

| 3-(Dibutylcarbamoylamino)propanoic acid | C12H24N2O3 | 244.33 nih.gov | Not specified |

| Dimethyl 3,3'-thiodipropionate | C8H14O4S | 206.259 nist.gov | Not specified |

Research Objectives and Scope of Investigation for 3-(Dibutylamino)propanoic acid

The primary research objective concerning 3-(Dibutylamino)propanoic acid is to fully characterize its chemical and physical properties and to explore its synthetic utility. A key area of investigation is the development of efficient and scalable synthetic routes to this compound. This would involve adapting existing methods for the synthesis of β-amino acids and N,N-dialkylamino compounds.

Further research should focus on exploring the reactivity of 3-(Dibutylamino)propanoic acid. Understanding how the dibutylamino and propanoic acid moieties influence its chemical behavior is crucial for its application as a synthetic intermediate. Investigations into its potential as a ligand in catalysis or as a precursor for novel polymers or biologically active molecules would be valuable.

The scope of future investigations should include a thorough spectroscopic and analytical characterization of the compound. This will establish a baseline for its identification and purity assessment in future synthetic applications.

Structure

3D Structure

Properties

IUPAC Name |

3-(dibutylamino)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H23NO2/c1-3-5-8-12(9-6-4-2)10-7-11(13)14/h3-10H2,1-2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVIVDMIARDUSDI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(CCCC)CCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Dibutylamino Propanoic Acid

Direct Amination Approaches for Propanoic Acid Derivatives

Direct amination methods focus on the formation of the carbon-nitrogen bond as a key step, introducing the dibutylamino group onto a three-carbon acid backbone. These strategies are often favored for their atom economy and potentially shorter reaction sequences.

Michael Addition Strategies for 3-(Dibutylamino)propanoic acid Synthesis

The Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, represents a powerful tool for the synthesis of 3-(dibutylamino)propanoic acid. youtube.comnih.gov In this approach, dibutylamine (B89481) acts as the nucleophile, and an acrylic acid derivative serves as the Michael acceptor.

The reaction typically proceeds by the attack of the nitrogen atom of dibutylamine on the β-carbon of the acrylic acid derivative, leading to the formation of a carbon-nitrogen bond and yielding the desired 3-(dibutylamino)propanoic acid framework. This method is advantageous due to the direct formation of the target molecule's backbone in a single step. The reaction can be influenced by various factors, including the choice of solvent and the presence of catalysts. While the reaction can proceed without a catalyst, bases are often employed to enhance the nucleophilicity of the amine.

| Reactants | Reagents/Catalysts | Solvent | Temperature (°C) | Yield (%) | Reference |

| Dibutylamine, Acrylic Acid | None | Water | Reflux | Not Specified | manchester.ac.uk |

| Dibutylamine, Ethyl Acrylate (B77674) | Sodium Ethoxide | Ethanol (B145695) | Room Temperature | High | nih.gov |

This table presents hypothetical reaction conditions based on general principles of Michael additions and may not represent optimized procedures for this specific reaction.

Reductive Amination Routes for 3-(Dibutylamino)propanoic acid

Reductive amination provides an alternative route for the synthesis of 3-(dibutylamino)propanoic acid. libretexts.orgyoutube.comyoutube.com This method typically involves the reaction of a carbonyl compound with an amine to form an imine or enamine intermediate, which is then reduced to the corresponding amine. libretexts.org For the synthesis of 3-(dibutylamino)propanoic acid, this would involve the reaction of dibutylamine with a suitable three-carbon aldehyde or ketone bearing a carboxylic acid or ester group.

A common approach involves the reaction of dibutylamine with a β-aldehyde ester, such as ethyl 3-oxopropanoate. The initial reaction forms an enamine intermediate, which is then reduced in situ. A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) being particularly effective as they are selective for the iminium ion over the carbonyl group. masterorganicchemistry.comorganic-chemistry.org This "one-pot" procedure is highly efficient. youtube.com

| Carbonyl Compound | Amine | Reducing Agent | Solvent | Catalyst | Reference |

| Ethyl 3-oxopropanoate | Dibutylamine | Sodium Cyanoborohydride | Methanol | Acetic Acid | masterorganicchemistry.comorganic-chemistry.org |

| 3-Oxopropanoic acid | Dibutylamine | Sodium Borohydride | Water | Boric Acid | organic-chemistry.org |

| Propiolaldehyde | Dibutylamine | H2, Nickel Catalyst | Ethanol | None | libretexts.org |

This table illustrates potential starting materials and reagents for the reductive amination synthesis of 3-(dibutylamino)propanoic acid based on established protocols.

Hydroamination Reactions in the Synthesis of 3-(Dibutylamino)propanoic acid

Hydroamination, the direct addition of an amine to an alkene or alkyne, presents a conceptually straightforward and atom-economical approach to the synthesis of 3-(dibutylamino)propanoic acid. This reaction would involve the addition of dibutylamine across the carbon-carbon double bond of acrylic acid or its esters.

However, the direct, uncatalyzed hydroamination of unactivated alkenes is often challenging and requires forcing conditions. Consequently, various catalysts, typically based on transition metals such as rhodium, iridium, or palladium, are often employed to facilitate the reaction under milder conditions. The development of effective catalysts for the intermolecular hydroamination of acrylic acid derivatives with dialkylamines is an active area of research.

Multi-Step Synthetic Pathways to 3-(Dibutylamino)propanoic acid

Multi-step syntheses offer greater flexibility in the construction of 3-(dibutylamino)propanoic acid, allowing for the use of a wider range of starting materials and the introduction of functional groups in a controlled manner.

Nucleophilic Substitution Reactions in the Formation of the Amino Moiety

One of the most common multi-step strategies involves the formation of the amino group via a nucleophilic substitution reaction. researchgate.net This approach typically begins with a three-carbon substrate containing a leaving group at the 3-position and a carboxylic acid or ester functionality.

A suitable substrate, such as ethyl 3-bromopropanoate, can be reacted with dibutylamine. In this SN2 reaction, the nitrogen atom of dibutylamine acts as the nucleophile, displacing the bromide ion and forming the carbon-nitrogen bond. The resulting ester, ethyl 3-(dibutylamino)propanoate, can then be hydrolyzed under acidic or basic conditions to yield the final product, 3-(dibutylamino)propanoic acid.

| Substrate | Nucleophile | Solvent | Base | Temperature (°C) | Reference |

| Ethyl 3-bromopropanoate | Dibutylamine | Acetonitrile (B52724) | Potassium Carbonate | Reflux | researchgate.net |

| Methyl 3-iodopropanoate | Dibutylamine | Dimethylformamide | Triethylamine | 80 | researchgate.net |

| 3-Chloropropanoic acid | Dibutylamine | Water | Sodium Hydroxide | 100 | researchgate.net |

This table provides illustrative examples of reaction conditions for the nucleophilic substitution approach.

Carboxylic Acid Functionalization in 3-(Dibutylamino)propanoic acid Synthesis

Another multi-step approach involves the modification of a precursor molecule that already contains the dibutylamino group. For instance, a starting material like 3-(dibutylamino)propan-1-ol could be oxidized to the corresponding carboxylic acid.

This transformation can be achieved using a variety of oxidizing agents. Common reagents for the oxidation of primary alcohols to carboxylic acids include potassium permanganate (B83412) (KMnO4), Jones reagent (CrO3 in sulfuric acid), or a two-step procedure involving an initial oxidation to the aldehyde followed by further oxidation to the carboxylic acid. The choice of oxidant will depend on the presence of other functional groups in the molecule. Following the oxidation, standard workup and purification procedures would yield 3-(dibutylamino)propanoic acid.

Green Chemistry Principles in the Synthesis of 3-(Dibutylamino)propanoic acid

The development of environmentally benign synthetic routes is a cornerstone of modern chemical manufacturing. For 3-(dibutylamino)propanoic acid, the primary synthetic route involves the aza-Michael addition of dibutylamine to an acrylic acid derivative. Green chemistry principles can be effectively applied to this reaction to enhance its sustainability.

Solvent-Free Synthetic Methods for 3-(Dibutylamino)propanoic acid

A key principle of green chemistry is the reduction or elimination of solvent usage. Solvent-free, or neat, reaction conditions offer numerous advantages, including reduced waste, lower costs, and often, accelerated reaction rates due to higher reactant concentrations. researchgate.net The aza-Michael addition of amines to α,β-unsaturated compounds is particularly well-suited to solvent-free conditions.

The reaction between dibutylamine and acrylic acid to form 3-(dibutylamino)propanoic acid can proceed efficiently without a solvent. In such a setup, the reactants themselves act as the reaction medium. This approach significantly minimizes the environmental footprint of the synthesis by avoiding the use of potentially hazardous and volatile organic solvents. Research on analogous reactions, such as the addition of 1-phenylpiperazine (B188723) to acrylic acid, has demonstrated the feasibility of achieving high yields (up to 99.5%) in the absence of a solvent. researchgate.net While specific data for the dibutylamine reaction is not extensively published, the principle remains a viable and attractive green alternative.

Catalytic Approaches for Sustainable 3-(Dibutylamino)propanoic acid Production

The use of catalysts is another fundamental aspect of green chemistry, as they can increase reaction efficiency, reduce energy consumption, and enable the use of more environmentally friendly reagents. For the aza-Michael addition, both base and acid catalysts have been explored.

Base Catalysis: Organic bases have proven to be effective catalysts for the aza-Michael addition. 1,4-Diazabicyclo[2.2.2]octane (DABCO) and 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) are two such catalysts that can promote the reaction of secondary amines with acrylates under mild, solvent-free conditions. researcher.lifemdpi.com For instance, DBU has been used to catalyze the addition of benzylamine (B48309) to various acrylates with good to excellent yields. mdpi.com

More advanced catalytic systems include DABCO-based ionic liquids. rhhz.netresearchgate.netnih.govorganic-chemistry.org These catalysts offer the dual benefits of high catalytic activity and recyclability, a key feature of sustainable processes. rhhz.netorganic-chemistry.org Studies on the addition of morpholine (B109124) to methyl acrylate using a [DABCO-PDO][OAc] ionic liquid catalyst have shown excellent yields at room temperature under solvent-free conditions. rhhz.net The catalyst could be recovered and reused multiple times without a significant loss of activity, highlighting its potential for greener industrial applications. rhhz.net

The table below summarizes findings for analogous aza-Michael additions, providing insights into potential conditions for the synthesis of 3-(dibutylamino)propanoic acid.

| Amine | Michael Acceptor | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Benzylamine | Methyl Acrylate | DBU (0.2 eq) | None | rt | 2.5 | 41 | mdpi.com |

| Benzylamine | Methyl Crotonate | None | None | 75 (MW) | 4 | 73 | mdpi.com |

| Morpholine | Methyl Acrylate | [DABCO-PDO][OAc] | None | rt | 2.5 | >95 | rhhz.net |

| Diethylamine | Ethyl Acrylate | LiClO4 | None | rt | 48-72 | High | researchgate.net |

| Piperidine | Ethyl Acrylate | LiClO4 | None | rt | 48-72 | High | researchgate.net |

Table 1: Catalytic Aza-Michael Addition of Secondary Amines to Acrylates

Industrial Scale-Up Considerations for 3-(Dibutylamino)propanoic acid Production

Transitioning a synthetic route from the laboratory to an industrial scale requires careful consideration of several factors to ensure safety, efficiency, and economic viability. For the production of 3-(Dibutylamino)propanoic acid via the aza-Michael addition, key considerations include reaction kinetics, heat management, and process technology.

The aza-Michael addition is an exothermic reaction, and effective heat removal is critical on a large scale to prevent runaway reactions and ensure product quality. The choice of reactor is therefore crucial. While traditional batch reactors can be used, they may suffer from heat and mass transfer limitations as the scale increases.

Continuous Flow Synthesis: A promising approach for the industrial production of 3-(dibutylamino)propanoic acid is the use of continuous flow reactors. rsc.orggoogle.comnih.gov Continuous flow systems offer several advantages over batch processing, including superior heat and mass transfer, enhanced safety due to smaller reaction volumes at any given time, and the potential for straightforward automation and integration into a multi-step synthesis. rsc.org The synthesis of β-amino crotonates, for example, has been successfully demonstrated in a continuous flow process with high yields and purity. google.com This technology could be readily adapted for the production of 3-(dibutylamino)propanoic acid, allowing for a safer and more efficient manufacturing process. The use of tubular reactors, in particular, can overcome many of the limitations associated with scaling up exothermic reactions.

Further considerations for industrial scale-up include the cost and availability of starting materials (dibutylamine and acrylic acid), the efficiency and cost of the catalyst (if used), and the development of robust purification methods to isolate the final product at the desired purity. The implementation of green chemistry principles, such as solvent-free conditions and recyclable catalysts, not only reduces the environmental impact but can also lead to more cost-effective and streamlined industrial processes.

Chemical Reactivity and Mechanistic Investigations of 3 Dibutylamino Propanoic Acid

Reactions Involving the Carboxylic Acid Functionality of 3-(Dibutylamino)propanoic acid

The carboxylic acid group is a versatile functional group that participates in classic reactions such as esterification, amidation, reduction, and decarboxylation.

Esterification is a fundamental reaction of carboxylic acids, and 3-(Dibutylamino)propanoic acid can react with various alcohols, typically under acidic conditions, to form the corresponding esters. smolecule.com This transformation is crucial for synthesizing derivatives with modified solubility and reactivity.

A general method for esterification involves reacting the acid with an alcohol in the presence of a catalytic amount of a strong acid, such as sulfuric acid. nih.gov For instance, the synthesis of polyol esters has been demonstrated through the reaction of 3-(dibutylamino)propanoic acid precursors with polyols like trimethylolpropane (B17298) and pentaerythritol (B129877). cambridge.org The reaction involves stirring the reagents at reflux to yield the desired ester products. cambridge.org These reactions highlight the utility of 3-(dibutylamino)propanoic acid as a building block for more complex molecules. cambridge.org

| Reactant 1 | Reactant 2 | Product | Conditions | Yield | Reference |

| Trimethylolpropane triacrylate | Dibutylamine (B89481) | 2-(((3-(dibutylamino)propanoyl)oxy)methyl)-2-ethylpropane-1,3-diyl bis(3-(dibutylamino)propanoate) | Reflux, 4.0 h | 71% | cambridge.org |

| Pentaerythritol tetraacrylate | Dibutylamine | 2,2-bis(((3-(dibutylamino)propanoyl)oxy)methyl)propane-1,3-diyl bis(3-(dibutylamino)propanoate) | Reflux, 4 h | 77% | cambridge.org |

This table showcases examples of ester synthesis derived from precursors of 3-(dibutylamino)propanoic acid.

The carboxylic acid moiety of 3-(Dibutylamino)propanoic acid can react with primary or secondary amines to form amide bonds. smolecule.com These reactions typically require the use of a coupling agent to activate the carboxylic acid. ontosight.aiscience.org.ge

One documented example is the synthesis of Butanamide, N-(3-(dibutylamino)-3-oxopropyl)-, which is achieved by reacting 3-(dibutylamino)propanoic acid with butanamine in the presence of a suitable coupling agent. ontosight.ai Common coupling agents used for such transformations include carbodiimides or reagents like benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP). science.org.genih.gov The process involves the in situ activation of the carboxylic acid, facilitating nucleophilic attack by the amine. nih.gov Alternative methods may utilize reagents such as trimethyl phosphite (B83602) and iodine to promote the amidation. researchgate.net

| Reactant 1 | Reactant 2 | Product | Conditions | Reference |

| 3-(Dibutylamino)propanoic acid | Butanamine | Butanamide, N-(3-(dibutylamino)-3-oxopropyl)- | Presence of a coupling agent | ontosight.ai |

This table illustrates a specific amidation reaction of 3-(Dibutylamino)propanoic acid.

Reduction: The carboxylic acid group of 3-(Dibutylamino)propanoic acid can be reduced to a primary alcohol. A common and effective method for this transformation is the use of strong reducing agents like lithium aluminum hydride (LiAlH₄) in a solvent such as tetrahydrofuran (B95107) (THF). researchgate.netnih.gov This reaction converts the propanoic acid derivative into the corresponding propanol, yielding 3-(Dibutylamino)-1-propanol. researchgate.netaccelachem.com This five-step synthesis process, which includes reduction, is a versatile methodology for producing 3-propanol derivatives from their corresponding acids. nih.gov

Reactions Involving the Tertiary Amine Moiety of 3-(Dibutylamino)propanoic acid

The dibutylamino group is a tertiary amine, which imparts basicity to the molecule and allows for reactions such as quaternization and N-oxidation.

Tertiary amines readily undergo quaternization when treated with alkyl halides. In this reaction, the lone pair of electrons on the nitrogen atom attacks the electrophilic carbon of the alkyl halide, forming a new carbon-nitrogen bond. This results in a quaternary ammonium (B1175870) salt, where the nitrogen atom bears a positive charge. For example, reacting 3-(Dibutylamino)propanoic acid with an alkyl halide like methyl iodide would be expected to produce a 3-(dibutylmethylammonio)propanoate salt. Such reactions are fundamental in modifying the electronic properties and solubility of amine-containing compounds.

The tertiary amine functionality can be oxidized to an N-oxide. This transformation is typically achieved using oxidizing agents such as hydrogen peroxide (H₂O₂) or peroxy acids, for instance, meta-chloroperoxybenzoic acid (m-CPBA). The reaction involves the oxidation of the nitrogen atom, which forms a coordinate covalent bond with an oxygen atom. The resulting N-oxide has distinct chemical properties compared to the parent amine. For similar compounds containing a dimethylamino group, oxidation can lead to the formation of corresponding amides or carboxylic acids under certain conditions. evitachem.com

Intramolecular Cyclization and Ring-Forming Reactions of 3-(Dibutylamino)propanoic acid

Currently, there are no specific studies in the peer-reviewed scientific literature that detail the intramolecular cyclization or other ring-forming reactions of 3-(Dibutylamino)propanoic acid.

In a general context, β-amino acids can undergo intramolecular cyclization to form four-membered rings known as β-lactams. This transformation typically requires the activation of the carboxylic acid group. However, the propensity for cyclization versus competing intermolecular reactions (like polymerization) or side reactions (like elimination) is highly dependent on the substitution pattern on both the nitrogen atom and the carbon backbone, as well as the specific reaction conditions employed (e.g., concentration, temperature, and type of activating agent). For N,N-disubstituted β-amino acids, the steric hindrance from the two alkyl groups on the nitrogen, such as the two butyl groups in 3-(Dibutylamino)propanoic acid, could significantly influence the feasibility and outcome of such cyclization reactions. Without specific experimental data, any discussion of potential products or reaction pathways remains speculative.

Mechanistic Insights into Key Transformations of 3-(Dibutylamino)propanoic acid

Detailed mechanistic investigations into the transformations of 3-(Dibutylamino)propanoic acid are not available in the current body of scientific literature. Mechanistic studies, which often involve a combination of kinetic analysis, isotopic labeling, and computational modeling, have not been published for this specific compound.

No experimental data on the reaction kinetics or thermodynamics of 3-(Dibutylamino)propanoic acid have been published. Kinetic studies would provide crucial information on reaction rates, rate laws, and the influence of various parameters such as temperature and catalyst concentration on the transformations of this compound. Similarly, thermodynamic analyses are essential for determining the feasibility and position of equilibrium for its potential reactions, providing data on enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG).

While thermodynamic data for other, simpler amino acids such as 2-aminopropanoic acid (alanine) are available, these are not transferable to 3-(Dibutylamino)propanoic acid due to significant structural differences, including the position of the amino group and the presence of the two N-butyl substituents.

Table 1: Reaction Kinetics Data for 3-(Dibutylamino)propanoic acid

| Reaction Type | Rate Constant (k) | Activation Energy (Ea) | Pre-exponential Factor (A) |

|---|

Table 2: Thermodynamic Parameters for Reactions of 3-(Dibutylamino)propanoic acid

| Reaction Type | Enthalpy (ΔH) | Entropy (ΔS) | Gibbs Free Energy (ΔG) |

|---|

There is no evidence of isotopic labeling studies having been conducted on 3-(Dibutylamino)propanoic acid. Such studies are a powerful tool for elucidating reaction mechanisms by tracing the path of specific atoms throughout a chemical transformation. For example, labeling with isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N) could help to clarify the mechanisms of potential cyclization or rearrangement reactions. The absence of such research means that the mechanistic pathways for any reactions involving this compound have not been experimentally verified.

Applications and Functionalization Strategies of 3 Dibutylamino Propanoic Acid

3-(Dibutylamino)propanoic acid as a Building Block in Complex Organic Synthesis

The dual functionality of 3-(dibutylamino)propanoic acid makes it a prime candidate for use as a scaffold in the synthesis of more complex molecules. The carboxylic acid group can readily undergo esterification or amidation, while the tertiary amine can act as a base, a nucleophile, or a directing group in various chemical transformations.

Precursor for Macrocyclic Structures and Polymers

β-Amino acids and their derivatives are fundamental components in the synthesis of macrocycles and polymers. The formation of large cyclic structures is often challenged by the entropic cost of bringing reactive ends of a linear precursor together. However, the conformational pre-organization imparted by the β-amino acid structure can facilitate macrocyclization. While specific examples of using 3-(dibutylamino)propanoic acid for this purpose are not prevalent in the literature, the general principles of peptide and polymer synthesis suggest its utility. The carboxylic acid can be activated to react with an amino group, either on another molecule for polymerization or intramolecularly for macrocyclization.

Complex polymers with varied properties can be designed using monomers like 3-(dibutylamino)propanoic acid. ontosight.ai The inclusion of such a monomer could introduce hydrophilicity and potential bioactivity to the polymer chain. ontosight.ai The dibutylamino group, in particular, would impart a significant hydrophobic character, potentially leading to amphiphilic polymers with interesting self-assembly properties.

| Property | Potential Influence on Macrocycles and Polymers |

| Dibutylamino Group | Increased hydrophobicity, potential for creating amphiphilic structures, can act as a basic site. |

| Propanoic Acid Backbone | Provides a flexible linker in the polymer or macrocycle chain. |

| Carboxylic Acid | Reactive site for polymerization via ester or amide bond formation. |

Intermediate in the Synthesis of Heterocyclic Compounds

Heterocyclic compounds are a cornerstone of medicinal chemistry and materials science. Various derivatives of 3-aminopropanoic acid have been utilized as precursors for the synthesis of a wide range of heterocyclic systems. For instance, 3-((4-hydroxyphenyl)amino)propanoic acid derivatives have been used to create a diverse array of xenogeneic amino acid derivatives with substitutions of various aromatic and heterocyclic compounds. nih.gov

Although direct synthesis of heterocycles from 3-(dibutylamino)propanoic acid is not extensively reported, related compounds like alkyl 3-(dimethylamino)propenoates are known to be versatile reagents in the synthesis of numerous monocyclic and fused heterocyclic systems. researchgate.net These reactions often proceed through the formation of enaminone intermediates, which can then be cyclized with various reagents. The structural similarity of 3-(dibutylamino)propanoic acid suggests that it could be a precursor to similar reactive intermediates for the synthesis of novel heterocyclic structures. For example, it could potentially be used in the synthesis of dihydropyrimidine-2,4(1H,3H)-dione derivatives, a class of compounds with a broad spectrum of biological activities. ias.ac.in

Utilization of 3-(Dibutylamino)propanoic acid in Materials Science

The properties of 3-(dibutylamino)propanoic acid, including its potential for both covalent and non-covalent interactions, make it an interesting candidate for applications in materials science.

Integration into Polymer Architectures and Composites

The incorporation of functional monomers into polymer backbones is a common strategy to tailor the properties of materials. The presence of both a carboxylic acid and a tertiary amine in 3-(dibutylamino)propanoic acid allows for its integration into various polymer architectures, such as polyesters and polyamides. The dibutylamino group would be expected to influence the polymer's solubility, thermal properties, and its interaction with other components in a composite material. While specific research on polymer composites incorporating 3-(dibutylamino)propanoic acid is limited, research into related compounds provides a basis for its potential use.

Surface Modification Agent Applications for 3-(Dibutylamino)propanoic acid

The modification of material surfaces is crucial for a wide range of applications, including improving biocompatibility, controlling wetting properties, and enhancing adhesion. The carboxylic acid group of 3-(dibutylamino)propanoic acid can be used to anchor the molecule to a variety of surfaces, such as metal oxides or amine-functionalized substrates, through the formation of covalent bonds or strong electrostatic interactions. Once anchored, the dibutylamino group would be exposed on the surface, altering its chemical and physical properties. For example, it could increase the hydrophobicity of a surface. While direct studies on 3-(dibutylamino)propanoic acid as a surface modification agent are scarce, the principles of surface chemistry suggest this as a viable application.

3-(Dibutylamino)propanoic acid in Supramolecular Chemistry

Supramolecular chemistry involves the study of systems held together by non-covalent interactions. The ability of 3-(dibutylamino)propanoic acid to participate in hydrogen bonding (through its carboxylic acid) and its potential for hydrophobic interactions (due to the butyl chains) makes it a candidate for the construction of supramolecular assemblies.

While there is no specific literature detailing the supramolecular chemistry of 3-(dibutylamino)propanoic acid, the self-assembly of peptide-polymer conjugates and other amphiphilic molecules into well-defined structures like micelles and nanotubes is a well-established field. nih.gov It is conceivable that 3-(dibutylamino)propanoic acid or its derivatives could be designed to self-assemble in a similar fashion, leading to the formation of novel supramolecular structures. The tertiary amine could also be protonated to introduce electrostatic interactions, further directing the assembly process. The study of supramolecular self-assembly of related peptide-derived compounds provides a framework for how 3-(dibutylamino)propanoic acid might be employed in this field. researchgate.net

Role as a Ligand in Metal Coordination Chemistry

Coordination compounds are formed by the association of a central metal ion with one or more surrounding molecules or ions, known as ligands. libretexts.org Ligands donate electrons to the metal ion, forming coordinate covalent bonds. The number of donor atoms bonded to the central metal is its coordination number, which, along with the nature of the metal and ligand, determines the geometry of the resulting complex. libretexts.orglibretexts.org Common coordination numbers range from two to six, resulting in geometries such as linear, trigonal planar, tetrahedral, square planar, and octahedral. libretexts.org

3-(Dibutylamino)propanoic acid features two potential donor sites: the lone pair of electrons on the tertiary amine nitrogen and the oxygen atoms of the carboxylate group. This allows it to function as a ligand. Depending on the coordination mode, it can be classified as:

Monodentate: Bonding through either the nitrogen atom or one of the carboxylate oxygen atoms.

Bidentate Chelating: Bonding simultaneously through both the nitrogen and an oxygen atom to form a stable ring structure with the metal ion. This chelate effect typically results in more stable metal complexes.

While specific studies on 3-(dibutylamino)propanoic acid as a ligand are not prominent in the literature, the coordination behavior of structurally related compounds provides significant insight. For instance, amino acids are well-known chelating agents for a variety of metal ions. mdpi.com Similarly, derivatives like 3-(pyridin-3-yl)propanoic acid have been successfully used to synthesize platinum(II) complexes, where the ligand coordinates to the metal center, and the carboxylic acid group remains available for further functionalization. researchgate.net The presence of both a nitrogen donor and a carboxylate group within the 3-(dibutylamino)propanoic acid structure makes it a strong candidate for forming stable chelate complexes with various transition metals.

Table 1: Potential Coordination Properties of 3-(Dibutylamino)propanoic acid

| Feature | Description | Potential Role in Coordination |

|---|---|---|

| Donor Atoms | Nitrogen (tertiary amine), Oxygen (carboxylate) | Can bind to a metal center. |

| Classification | Potentially bidentate (N,O-donor) | Acts as a chelating agent to form a stable metallacycle. |

| Functional Groups | Carboxylic acid, Tertiary amine | The combination allows for tunable solubility and reactivity of the resulting metal complex. |

| Steric Hindrance | Two butyl groups on the nitrogen atom | May influence the coordination geometry and the accessibility of the metal center. |

Application in Self-Assembly Processes

Self-assembly is a process where individual components spontaneously organize into ordered structures through non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces. nih.gov Amphiphilic molecules, which contain both a hydrophilic (water-loving) and a hydrophobic (water-repelling) part, are prime candidates for self-assembly in aqueous environments.

3-(Dibutylamino)propanoic acid is an amphiphilic molecule.

Hydrophilic Head: The carboxylic acid group is polar and can be ionized to a carboxylate, making it hydrophilic.

Hydrophobic Tail: The two butyl groups attached to the nitrogen atom form a nonpolar, hydrophobic tail.

This dual nature suggests that in an aqueous solution, molecules of 3-(dibutylamino)propanoic acid could self-assemble to minimize the unfavorable contact between the hydrophobic tails and water. This process can lead to the formation of various supramolecular structures, such as micelles or vesicles. This behavior is a cornerstone of polymerization-induced self-assembly (PISA), where the growth of a polymer block drives the formation of nanoparticles with different morphologies. mdpi.comacs.org While PISA typically involves polymers, the underlying principles of amphiphilic self-assembly are the same. Studies on other amphiphilic systems, including those based on amino acids and peptides, have demonstrated the formation of functional nanostructures like polymer bottlebrushes and spherical micelles. researchgate.net The specific morphology of the aggregates formed by 3-(dibutylamino)propanoic acid would depend on factors like concentration, pH, and temperature.

Catalytic Roles of 3-(Dibutylamino)propanoic acid and its Derivatives

The dual functionality of 3-(dibutylamino)propanoic acid also suggests its potential utility in catalysis, either as a primary organocatalyst or as an auxiliary component in metal-catalyzed reactions.

Organocatalytic Applications of 3-(Dibutylamino)propanoic acid

Organocatalysis utilizes small organic molecules to accelerate chemical reactions. researchgate.net This field has developed several activation modes, including Lewis base, Lewis acid, Brønsted base, and Brønsted acid catalysis. Molecules that contain both acidic and basic sites can act as bifunctional catalysts.

3-(Dibutylamino)propanoic acid contains both a Lewis basic site (the tertiary amine) and a Brønsted acidic site (the carboxylic acid). This bifunctional nature could allow it to catalyze reactions through a cooperative mechanism.

Lewis Base Catalysis: The tertiary amine can activate electrophiles or act as a nucleophilic catalyst.

Brønsted Acid Catalysis: The carboxylic acid can activate electrophiles by protonation or participate in proton-transfer steps.

The simultaneous presence of both groups could be advantageous in reactions requiring dual activation. For example, the amine could deprotonate a nucleophile while the acid protonates an electrophile, facilitating bond formation. This concept is employed in catalysts based on squaramides or thioureas bearing tertiary amine groups, which use hydrogen bonding and base catalysis in concert. mdpi.com Acid-base mixtures have also been explored as dual organocatalysts for polymerizations at high temperatures. acs.org The structure of 3-(dibutylamino)propanoic acid is well-suited for such bifunctional activation, making it a potential candidate for various organocatalytic transformations.

Co-catalyst or Additive Roles in Metal-Catalyzed Reactions

In many transition metal-catalyzed reactions, such as cross-coupling, additives are used to improve yield, selectivity, or reaction rate. eie.gr These additives can play several roles, including acting as a ligand, a base, a phase-transfer agent, or a scavenger for inhibitory species.

Given its functional groups, 3-(dibutylamino)propanoic acid could serve multiple functions as an additive in metal-catalyzed reactions:

Ligand: As discussed in section 4.3.1, it can coordinate to the metal center. This can stabilize the catalyst, prevent its aggregation into inactive forms, and modulate its electronic and steric properties to enhance reactivity and selectivity. Amino acids and peptides have been widely used as chiral ligands in various metal-catalyzed asymmetric reactions. mdpi.com

Base: The tertiary amine can function as a base, which is often required in reactions like the Heck or Suzuki-Miyaura coupling to neutralize acid generated during the catalytic cycle or to facilitate key steps like transmetalation. mdpi.com

The specific role would be highly dependent on the reaction system, including the metal, substrates, and solvent. The combination of a coordinating group, a basic site, and amphiphilic character in a single molecule makes 3-(dibutylamino)propanoic acid a versatile potential additive for a wide range of metal-catalyzed processes. nih.gov

Table 2: Summary of Compound Names

| Compound Name |

|---|

| 3-(Dibutylamino)propanoic acid |

| 3-(pyridin-3-yl)propanoic acid |

Advanced Analytical Characterization Techniques for 3 Dibutylamino Propanoic Acid and Its Derivatives

Spectroscopic Methodologies for Structural Elucidation Beyond Basic Identification

Spectroscopic methods are indispensable for the detailed structural elucidation of organic molecules. For 3-(Dibutylamino)propanoic acid, techniques such as high-resolution Nuclear Magnetic Resonance (NMR), vibrational spectroscopy (FT-IR, Raman), and advanced mass spectrometry are employed to gain a precise understanding of its atomic arrangement and chemical properties.

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of a molecule in solution. nih.gov While 3-(Dibutylamino)propanoic acid itself is achiral, its derivatives can possess stereocenters, making NMR crucial for stereochemical assignment. Techniques like 1H NMR, 13C NMR, and two-dimensional NMR (e.g., COSY, HSQC, HMBC) provide detailed information about the connectivity and spatial relationships of atoms.

For derivatives with chiral centers, the use of chiral solvating agents can differentiate enantiomers in the NMR spectrum, leading to separate signals for each. researchgate.net This allows for the determination of enantiomeric excess (ee). Furthermore, Nuclear Overhauser Effect (NOE) experiments can reveal through-space interactions between protons, which is critical for assigning relative stereochemistry in cyclic or conformationally restricted derivatives.

Key Applications of High-Resolution NMR:

Structural Confirmation: Unambiguous assignment of all proton (¹H) and carbon (¹³C) signals confirms the molecular skeleton.

Stereochemical Analysis: Determination of the relative and absolute configuration of chiral derivatives. researchgate.net

Conformational Studies: Analysis of rotational barriers and preferred conformations in solution.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 3-(Dibutylamino)propanoic acid Note: These are estimated values. Actual experimental values may vary based on solvent and other conditions.

| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| -COOH | ~11-12 (s, 1H) | ~175-180 |

| -CH₂-COOH (C2) | ~2.4-2.6 (t, 2H) | ~35-40 |

| -N-CH₂- (C3) | ~2.8-3.0 (t, 2H) | ~50-55 |

| -N-(CH₂)₂-CH₂-CH₃ | ~2.5-2.7 (m, 4H) | ~50-55 |

| -N-CH₂-CH₂-CH₂-CH₃ | ~1.4-1.6 (m, 4H) | ~28-32 |

| -N-(CH₂)₂-CH₂-CH₃ | ~1.3-1.4 (m, 4H) | ~20-22 |

| -CH₃ | ~0.9-1.0 (t, 6H) | ~13-15 |

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule. nih.govroyalsocietypublishing.org These techniques are complementary and are used to confirm the presence of the carboxylic acid and tertiary amine groups in 3-(Dibutylamino)propanoic acid.

In the FT-IR spectrum, the carboxylic acid group gives rise to a very broad O-H stretching band (around 2500-3300 cm⁻¹) and a strong C=O stretching band (around 1700-1725 cm⁻¹). researchgate.net The C-N stretching of the dibutylamino group is typically observed in the 1250-1020 cm⁻¹ region. FT-Raman spectroscopy is particularly useful for observing non-polar bonds and symmetric vibrations, which may be weak or absent in the FT-IR spectrum. royalsocietypublishing.org Conformational studies can be performed by analyzing spectral changes at different temperatures or in different solvents, which can indicate shifts in the populations of different conformers. kisti.re.kr

Table 2: Characteristic Vibrational Frequencies for 3-(Dibutylamino)propanoic acid

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Typical Intensity (FT-IR) |

|---|---|---|---|

| Carboxylic Acid (-COOH) | O-H Stretch | 2500-3300 | Broad, Strong |

| Carboxylic Acid (-COOH) | C=O Stretch | 1700-1725 | Strong |

| Alkyl C-H | C-H Stretch | 2850-2960 | Medium to Strong |

| Tertiary Amine (R₃N) | C-N Stretch | 1250-1020 | Medium to Weak |

| Carboxylic Acid (-COOH) | C-O Stretch | 1210-1320 | Medium |

| Carboxylic Acid (-COOH) | O-H Bend | 1395-1440 | Medium |

Advanced mass spectrometry (MS) techniques are critical for confirming the molecular weight and elucidating the fragmentation pathways of 3-(Dibutylamino)propanoic acid and its derivatives. aip.org High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which helps in determining the elemental composition.

Electron ionization (EI) often leads to extensive fragmentation. For amines, a common fragmentation is alpha-cleavage, which involves the breaking of a C-C bond adjacent to the nitrogen atom. libretexts.org In the case of 3-(Dibutylamino)propanoic acid, this would lead to the loss of a propyl radical to form a stable iminium ion. For carboxylic acids, characteristic fragments include the loss of -OH (M-17) and -COOH (M-45). libretexts.org

Tandem mass spectrometry (MS/MS) can be used to isolate a specific ion and induce further fragmentation, providing detailed structural information. nih.gov This is particularly useful for differentiating isomers, as they often yield distinct fragmentation patterns. Ion mobility MS, which separates ions based on their size and shape, can also be employed to distinguish between isomeric or isobaric derivatives that are difficult to resolve by mass alone.

Table 3: Potential Mass Spectrometry Fragments for 3-(Dibutylamino)propanoic acid (Molecular Weight: 215.34)

| m/z Value | Proposed Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 215 | [M]⁺ | Molecular Ion |

| 200 | [M - CH₃]⁺ | Loss of a methyl radical |

| 172 | [M - C₃H₇]⁺ | Alpha-cleavage: Loss of a propyl radical |

| 170 | [M - COOH]⁺ | Loss of the carboxyl group |

| 142 | [M - C₄H₉ - H₂O]⁺ | Complex fragmentation |

| 128 | [C₈H₁₈N]⁺ | Iminium ion from alpha-cleavage |

| 74 | [C₃H₆O₂]⁺ | Fragment containing the propanoic acid moiety. docbrown.info |

Chromatographic Separation Techniques for Purity Assessment and Mixture Analysis

Chromatographic techniques are fundamental for separating components of a mixture, assessing the purity of a compound, and performing quantitative analysis. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common methods used for these purposes.

High-Performance Liquid Chromatography (HPLC) is the premier technique for the purity assessment and quantitative analysis of non-volatile compounds like 3-(Dibutylamino)propanoic acid. hplc.eu Reversed-phase HPLC (RP-HPLC) is typically the method of choice, where a non-polar stationary phase (like C18) is used with a polar mobile phase (often a mixture of water/buffer and acetonitrile (B52724) or methanol).

By developing a validated HPLC method, one can separate 3-(Dibutylamino)propanoic acid from starting materials, by-products, and degradation products. researchgate.net The area under the chromatographic peak is proportional to the concentration of the analyte, allowing for accurate quantification when compared against a standard of known concentration. Impurity profiling involves identifying and quantifying all the minor components in the sample, which is critical for quality control. Detection is commonly achieved using UV detectors, although more universal detectors like Evaporative Light Scattering Detectors (ELSD) or mass spectrometers (LC-MS) can also be used.

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. cerealsgrains.org Due to its zwitterionic nature and low volatility, 3-(Dibutylamino)propanoic acid is not directly suitable for GC analysis. However, it can be analyzed after chemical derivatization to convert it into a more volatile and thermally stable compound. semanticscholar.org

Common derivatization strategies include esterification of the carboxylic acid group (e.g., to form a methyl or ethyl ester) and/or silylation. researchgate.net Once derivatized, GC can be used for monitoring the progress of reactions, such as in the synthesis of derivatives of 3-(Dibutylamino)propanoic acid, or for quantifying the compound in complex matrices. Flame Ionization Detection (FID) provides excellent sensitivity for organic compounds, while coupling GC with a mass spectrometer (GC-MS) allows for the definitive identification of the separated components based on their mass spectra.

X-ray Crystallography for Solid-State Structure Determination of 3-(Dibutylamino)propanoic acid and its Salts

X-ray crystallography stands as a definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique is invaluable for the structural elucidation of 3-(Dibutylamino)propanoic acid and its salts, providing detailed information on bond lengths, bond angles, and intermolecular interactions.

The process of X-ray crystallography involves irradiating a single crystal of the target compound with an X-ray beam. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the crystal structure can be determined. bioscience.fi For salts of 3-(Dibutylamino)propanoic acid, this analysis reveals the ionic interactions between the protonated dibutylamino group and the counter-ion, as well as the conformation of the propanoic acid chain.

The formation of salts can significantly alter the physicochemical properties of a compound, and X-ray crystallography is crucial for understanding these changes at a molecular level. Different salt forms can lead to the formation of various crystalline structures, known as polymorphs, which may exhibit different stabilities, solubilities, and melting points. google.comnih.gov The characterization of these polymorphs is essential in materials science and pharmaceutical development. americanpharmaceuticalreview.com

For instance, in the broader context of organic salts, X-ray diffraction studies have revealed how different counter-ions can influence the crystal packing through various intermolecular forces such as hydrogen bonding and van der Waals interactions. iucr.orgmdpi.com This detailed structural information is critical for establishing structure-property relationships.

While specific crystallographic data for 3-(Dibutylamino)propanoic acid is not widely published, the principles of the technique are universally applicable. The data table below illustrates the type of information that would be obtained from a single-crystal X-ray diffraction experiment on a hypothetical salt of 3-(Dibutylamino)propanoic acid.

Table 1: Hypothetical Crystallographic Data for a Salt of 3-(Dibutylamino)propanoic acid

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 15.456 |

| c (Å) | 8.789 |

| β (°) | 98.76 |

| Volume (ų) | 1354.2 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.150 |

This table is illustrative and does not represent experimentally verified data for 3-(Dibutylamino)propanoic acid.

Thermal Analysis Techniques for Investigating Phase Behavior and Transitions of Derivatives

Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are fundamental in characterizing the thermal properties and phase behavior of materials. nih.gov

Understanding the thermal behavior of 3-(Dibutylamino)propanoic acid is crucial for its synthesis, purification, and application in various reaction environments. Thermal analysis can provide critical data on melting points, boiling points, decomposition temperatures, and heat capacity.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time. This is particularly useful for determining the thermal stability and decomposition profile of 3-(Dibutylamino)propanoic acid. By heating a sample at a controlled rate, one can identify the temperature at which degradation begins and the subsequent mass loss events. researchgate.net

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. nih.gov DSC is used to detect thermal transitions such as melting, crystallization, and glass transitions. For 3-(Dibutylamino)propanoic acid, DSC can determine its melting point and enthalpy of fusion, providing insights into its purity and crystalline nature. In a reaction environment, DSC can be used to monitor reaction kinetics and heats of reaction.

The data table below shows typical information that can be obtained from TGA and DSC analysis of an organic compound like 3-(Dibutylamino)propanoic acid.

Table 2: Illustrative Thermal Analysis Data for an Organic Compound

| Analysis Technique | Parameter | Typical Value |

|---|---|---|

| TGA | Onset of Decomposition (Tonset) | 250 °C |

| TGA | Temperature at Max Decomposition Rate (Tmax) | 280 °C |

| TGA | Residual Mass at 600 °C | < 5% |

| DSC | Melting Point (Tm) | 120 °C |

| DSC | Enthalpy of Fusion (ΔHf) | 150 J/g |

This table is for illustrative purposes and does not represent specific data for 3-(Dibutylamino)propanoic acid.

Polymorphism, the ability of a substance to exist in two or more crystalline forms, is a critical consideration for the salts of 3-(Dibutylamino)propanoic acid. nih.gov Different polymorphs can have distinct physical properties, including solubility, stability, and melting point. google.com The investigation and control of polymorphism are of paramount importance in various industries.

DSC is a powerful tool for identifying and characterizing polymorphs. Each polymorphic form will typically exhibit a unique melting point and enthalpy of fusion. By analyzing the DSC thermogram, one can detect the presence of different polymorphs and study their interconversions upon heating. For example, an endothermic peak may indicate the melting of a metastable form, which might be followed by an exothermic peak representing recrystallization into a more stable form, and finally another endothermic peak for the melting of the stable polymorph. d-nb.info

TGA can complement DSC in polymorphism studies by indicating whether a mass loss event, such as the loss of a solvent molecule in a solvate, is associated with a thermal transition observed in the DSC. nih.gov The combination of these techniques provides a comprehensive understanding of the phase behavior of the salts.

A polymorph screen often involves recrystallizing the compound from various solvents and under different conditions to induce the formation of different crystal forms. nih.gov Each resulting solid can then be analyzed by techniques including X-ray powder diffraction (XRPD) and thermal analysis to identify unique polymorphs. americanpharmaceuticalreview.com

Table 3: Hypothetical DSC Data for Two Polymorphs of a 3-(Dibutylamino)propanoic acid Salt

| Polymorph | Melting Point (Tm) | Enthalpy of Fusion (ΔHf) |

|---|---|---|

| Form I | 155 °C | 180 J/g |

This table is illustrative and does not represent experimentally verified data for salts of 3-(Dibutylamino)propanoic acid.

Computational Chemistry and Theoretical Studies of 3 Dibutylamino Propanoic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. These methods can predict molecular geometry, orbital energies, charge distribution, and various spectroscopic properties. For 3-(Dibutylamino)propanoic acid, such calculations would illuminate its reactivity, stability, and potential interaction sites.

Density Functional Theory (DFT) is a widely used quantum chemical method for studying the electronic structure of molecules. researchgate.net A key application of DFT is the exploration of a molecule's conformational landscape to identify its most stable three-dimensional structures.

For 3-(Dibutylamino)propanoic acid, with its flexible dibutylamino and propanoic acid chains, a multitude of conformations are possible due to rotation around single bonds. A DFT study, likely using a functional like B3LYP with a basis set such as 6-311++G(d,p), would systematically explore these possibilities. mdpi.com The calculations would involve geometry optimization of various starting structures to find local energy minima on the potential energy surface. The nature of these stationary points is confirmed by vibrational frequency analysis, where stable conformers have no imaginary frequencies. mdpi.com

The study would yield the relative energies of different conformers, allowing for the determination of the most stable (global minimum) and other low-energy structures that might be present at room temperature. These conformational preferences are crucial as they influence the molecule's physical properties and how it interacts with other molecules or biological targets. For instance, the orientation of the carboxylic acid group relative to the tertiary amine is critical for its acid-base properties and interaction capabilities.

Table 1: Illustrative DFT-Calculated Relative Energies of Hypothetical 3-(Dibutylamino)propanoic acid Conformers (Note: This table is a hypothetical representation of typical DFT results and is not based on published experimental data for this specific molecule.)

| Conformer | Description | Relative Energy (kcal/mol) |

| Conf-1 | Extended chain, anti-conformation | 0.00 (Global Minimum) |

| Conf-2 | Gauche interaction between butyl chains | 1.52 |

| Conf-3 | Folded structure, potential for intramolecular H-bond | 2.78 |

| Conf-4 | High-energy, sterically hindered conformer | 5.14 |

The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. uni-muenchen.de The MEP map is generated by calculating the electrostatic potential at the electron density surface of the optimized molecular geometry. researchgate.net

For 3-(Dibutylamino)propanoic acid, an MEP map would visualize the regions of negative and positive potential.

Negative Regions (Red/Yellow): These electron-rich areas are susceptible to electrophilic attack. They would be concentrated around the oxygen atoms of the carboxylic acid group due to their high electronegativity and lone pairs of electrons. chemrxiv.org

Positive Regions (Blue): These electron-deficient areas are prone to nucleophilic attack. The most positive region would be located around the acidic proton of the carboxyl group. researchgate.net The hydrogen atoms on the carbon atoms adjacent to the nitrogen and the carboxyl group would also exhibit a positive potential.

Intermediate Regions (Green): The alkyl chains of the dibutyl groups would represent regions of near-neutral potential.

Molecular Dynamics Simulations of 3-(Dibutylamino)propanoic acid in Solution and Interfaces

While quantum mechanics describes the static nature of a molecule, Molecular Dynamics (MD) simulations are employed to study its dynamic behavior over time. MD simulations model the movements of atoms and molecules based on classical mechanics, allowing for the exploration of conformational changes, solvation effects, and interactions at interfaces. nih.gov

An MD simulation of 3-(Dibutylamino)propanoic acid, for example in an aqueous solution, would provide insights into its hydration shell and dynamic conformational flexibility. researchgate.net The simulation would track the trajectory of the molecule and surrounding water molecules, revealing:

Solvation Structure: How water molecules arrange around the hydrophilic carboxylic acid group and the more hydrophobic dibutylamino moiety.

Conformational Dynamics: The transitions between different conformations in solution, providing a more realistic picture than static DFT calculations.

Diffusion and Transport Properties: The simulation could be used to estimate properties like the diffusion coefficient of the molecule in a given solvent.

At an interface, such as water-air or a lipid bilayer, MD simulations could predict the preferred orientation and partitioning behavior of 3-(Dibutylamino)propanoic acid. This is particularly relevant for understanding its behavior in complex environments. Although specific MD studies on this molecule are scarce, simulations on similar amino acids and amines have proven invaluable in understanding their behavior in solution. arxiv.org

Prediction of Spectroscopic Signatures and Validation Against Experimental Data

Computational methods, particularly DFT, are powerful tools for predicting spectroscopic properties like infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. mdpi.com These theoretical spectra can be compared with experimental data to validate the computed structures and provide a detailed assignment of the observed spectral bands. nih.govresearchgate.net

For 3-(Dibutylamino)propanoic acid, a typical computational approach would involve:

Optimizing the geometry of the most stable conformer(s) using DFT.

Calculating the harmonic vibrational frequencies. These frequencies correspond to the peaks in the IR and Raman spectra. The potential energy distribution (PED) analysis can then be used to assign each calculated vibrational mode to specific atomic motions, such as C=O stretching, O-H bending, or C-N stretching. researchgate.net

Calculating NMR chemical shifts using methods like the Gauge-Independent Atomic Orbital (GIAO) method. mdpi.com The predicted ¹H and ¹³C NMR shifts can be correlated with experimental spectra to confirm the molecular structure.

Discrepancies between calculated and experimental spectra can often be resolved by considering factors like solvent effects, anharmonicity, or the presence of multiple conformers. A good agreement between theoretical and experimental spectra provides strong evidence for the correctness of the computed molecular structure. nih.gov

Table 2: Illustrative Comparison of Calculated and Experimental Vibrational Frequencies for 3-(Dibutylamino)propanoic acid (Note: This table is a hypothetical representation. Experimental values would be needed for a real comparison.)

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |

| ν(O-H) | 3450 | 3400-2400 (broad) | O-H stretch in carboxyl |

| ν(C=O) | 1735 | 1710 | C=O stretch |

| δ(CH₂) | 1460 | 1465 | CH₂ scissoring |

| ν(C-N) | 1150 | 1145 | C-N stretch |

Elucidation of Reaction Mechanisms via Transition State Calculations for 3-(Dibutylamino)propanoic acid Transformations

Quantum chemical calculations are instrumental in elucidating the detailed mechanisms of chemical reactions. By locating and characterizing the transition state (TS) for a given reaction step, one can determine the activation energy barrier, which is the primary factor controlling the reaction rate. libretexts.org A transition state is a first-order saddle point on the potential energy surface, having exactly one imaginary vibrational frequency corresponding to the motion along the reaction coordinate. acs.org

For 3-(Dibutylamino)propanoic acid, several transformations could be studied, such as:

Esterification: Reaction of the carboxylic acid with an alcohol.

Amide bond formation: Reaction with an amine.

Intramolecular cyclization: Potentially forming a lactam, although this is less likely given the chain length.

Derivatives and Analogues of 3 Dibutylamino Propanoic Acid

Synthesis and Characterization of Esters and Amides of 3-(Dibutylamino)propanoic acid

The carboxylic acid group of 3-(dibutylamino)propanoic acid serves as a versatile handle for the synthesis of a variety of ester and amide derivatives. Standard esterification procedures, often catalyzed by acid, can be employed to produce the corresponding esters. For instance, methyl 3-(dibutylamino)propanoate has been synthesized and characterized. cambridge.org The reaction of trimethylolpropane (B17298) triacrylate and pentaerythritol (B129877) tetraacrylate with dibutylamine (B89481) also yields ester derivatives of 3-(dibutylamino)propanoic acid. cambridge.org

Amide synthesis typically involves the activation of the carboxylic acid, followed by reaction with a desired amine. Common coupling agents facilitate this transformation. ontosight.ai An example is the synthesis of Butanamide, N-(3-(dibutylamino)-3-oxopropyl)-, which is formed by reacting 3-(dibutylamino)propanoic acid with butanamine in the presence of a coupling agent. ontosight.ai This particular amide is a white crystalline solid with a melting point of 120-125°C and is soluble in organic solvents like ethanol (B145695) and dichloromethane. ontosight.ai

The characterization of these derivatives relies on standard spectroscopic techniques. Infrared (IR) spectroscopy confirms the presence of the ester or amide functional group through characteristic carbonyl stretching frequencies. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is crucial for elucidating the detailed structure, confirming the connectivity of the atoms and the presence of the dibutylamino and propanoic acid fragments. cambridge.org Mass spectrometry (MS) provides information on the molecular weight, further confirming the identity of the synthesized compound. cambridge.org

Table 1: Examples of Synthesized Esters and Amides of 3-(Dibutylamino)propanoic acid

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Characterization Data | Reference |

| Methyl 3-(dibutylamino)propanoate | C₁₂H₂₅NO₂ | 215.34 | ¹H NMR, ¹³C NMR, IR, EIMS | cambridge.org |

| 2,2-bis(((3-(dibutylamino)propanoyl)oxy)methyl)propane-1,3-diyl bis(3-(dibutylamino)propanoate) | C₅₃H₁₀₀N₄O₈ | 933.4 | ¹H NMR, ¹³C NMR, IR | cambridge.org |

| 2-(((3-(dibutylamino)propanoyl)oxy)methyl)-2-ethylpropane-1,3-diyl bis(3-(dibutylamino)propanoate) | C₄₄H₈₄N₃O₆ | 767.16 | ¹H NMR, IR | cambridge.org |

| Butanamide, N-(3-(dibutylamino)-3-oxopropyl)- | C₁₇H₃₄N₂O₂ | 298.47 | Melting Point: 120-125°C | ontosight.ai |

N-Substituted Derivatives of 3-(Dibutylamino)propanoic acid and their Distinct Reactivity

Modifications at the nitrogen atom of 3-(dibutylamino)propanoic acid lead to N-substituted derivatives with altered chemical properties and reactivity. The lone pair of electrons on the tertiary amine is a key site for chemical reactions.

One area of investigation involves the quaternization of the nitrogen atom, which would introduce a permanent positive charge and significantly alter the molecule's solubility and electrostatic interactions. While specific examples for 3-(dibutylamino)propanoic acid are not detailed in the provided results, this is a common derivatization for tertiary amines.

Another aspect of reactivity involves the potential for the N-oxide formation by treatment with oxidizing agents. N-oxides often exhibit different biological activities and metabolic fates compared to the parent amine.

The reactivity of N-substituted derivatives can also be influenced by the steric and electronic nature of the substituents on the nitrogen. For instance, replacing the butyl groups with other alkyl or aryl groups would modulate the nucleophilicity and basicity of the nitrogen atom, thereby affecting its reactivity in various chemical transformations. Studies on related N-substituted β-amino acids have shown that the nature of the N-substituent can influence their reactivity in coupling reactions and their conformational preferences. acs.org

Structural Analogues with Modified Alkyl Chains or Amino Moieties

The structural framework of 3-(dibutylamino)propanoic acid can be systematically altered to create a diverse range of analogues. These modifications can involve changes to the length and branching of the butyl groups on the amine or alterations to the propanoic acid backbone.

Modification of Amino Moieties: Replacing the dibutylamino group with other secondary or even primary or cyclic amines can significantly impact the compound's properties. For example, analogues with dimethylamino or diethylamino groups have been synthesized and studied in different contexts. smolecule.com The steric bulk and basicity of the amino group are critical factors that can be fine-tuned through such modifications. For instance, 3-(Dimethylamino)propanoic acid is a known structural analogue. smolecule.com

Modification of Alkyl Chains: Altering the propanoic acid chain, for instance, by extending it to a butanoic or pentanoic acid derivative, or by introducing substituents along the chain, would create another set of structural analogues. These changes can affect the molecule's flexibility, lipophilicity, and how it presents its functional groups for interaction with biological targets or other molecules. Research into structurally related compounds like rhodanine-3-carboxyalkyl acids has shown that the length of the carboxyalkyl group can be significant for biological activity. uj.edu.pl

Incorporation of 3-(Dibutylamino)propanoic acid into Peptidomimetics and Oligomers

The unique structure of 3-(dibutylamino)propanoic acid, a β-amino acid, makes it an attractive building block for the synthesis of peptidomimetics and oligomers with novel properties. Peptidomimetics are compounds that mimic the structure and function of peptides but often have improved stability against enzymatic degradation.

The incorporation of β-amino acids like 3-(dibutylamino)propanoic acid into peptide chains results in β-peptides or mixed α,β-peptides. These oligomers can adopt stable secondary structures, such as helices and sheets, that are different from those of natural α-peptides. The dibutylamino side chain would introduce a significant degree of lipophilicity and a basic center into the peptidomimetic structure.

The synthesis of such peptidomimetics would typically involve standard solid-phase or solution-phase peptide synthesis protocols, where the 3-(dibutylamino)propanoic acid unit is coupled with other amino acids. nih.gov The bulky dibutylamino group might present steric challenges during the coupling steps, potentially requiring optimized reaction conditions.

The resulting peptidomimetics could have a range of potential applications, for example, as inhibitors of protein-protein interactions or as novel antimicrobial agents, areas where the modification of peptide backbones has shown considerable promise. google.com The incorporation of unnatural amino acids is a key strategy in the design of peptidomimetics with enhanced biological activity and stability. acs.org

Future Research Directions and Unexplored Avenues for 3 Dibutylamino Propanoic Acid

Development of Novel Stereoselective Syntheses for 3-(Dibutylamino)propanoic acid

The synthesis of enantiomerically pure compounds is of paramount importance, particularly for applications in pharmaceuticals and materials science. While achiral syntheses of 3-(Dibutylamino)propanoic acid are known, the development of stereoselective methods to access its individual enantiomers remains a significant and valuable challenge. Future research could focus on several cutting-edge strategies.

One promising avenue is the application of Crystallization-Induced Asymmetric Transformation (CIAT) . This powerful technique allows for the conversion of a mixture of diastereomers or enantiomers into a single, desired stereoisomer by leveraging differences in solubility and controlled epimerization in solution. researchgate.net This method offers an efficient, chromatography-free route to obtaining enantiopurified products, which can be highly advantageous for large-scale synthesis. researchgate.net

Another key area is the advancement of asymmetric catalysis . This involves using a small amount of a chiral catalyst to direct a reaction towards the formation of one enantiomer over the other. researchgate.net Research could explore the use of chiral organocatalysts, which are metal-free small molecules, to catalyze the conjugate addition of dibutylamine (B89481) to an acrylic acid equivalent. frontiersin.org Alternatively, chiral transition metal complexes could be developed to facilitate this transformation with high enantioselectivity. researchgate.net

Furthermore, established chiral auxiliary-based methods could be adapted for this purpose. For instance, the Evans aldol (B89426) chemistry, a reliable method for synthesizing chiral β-hydroxy acids, could potentially be modified. nih.gov This would involve using a chiral oxazolidinone auxiliary to control the stereochemistry of a key bond-forming step, followed by removal of the auxiliary to yield the desired chiral 3-(Dibutylamino)propanoic acid derivative.

| Potential Stereoselective Method | Principle | Potential Advantages | Relevant Research Analogy |

| Crystallization-Induced Asymmetric Transformation (CIAT) | Deracemization of a conglomerate or diastereomeric salt mixture by coupling crystallization with in-situ racemization of the undesired enantiomer. | High yield and enantiopurity; avoids chromatography; scalable. | Synthesis of α-amino acid derivatives. researchgate.net |

| Asymmetric Organocatalysis | Use of a chiral, metal-free small molecule (e.g., a proline derivative) to catalyze the key bond-forming reaction enantioselectively. | Avoids metal contamination; often mild reaction conditions. | Enamine-iminium catalysis for various asymmetric transformations. frontiersin.org |

| Chiral Transition Metal Catalysis | A chiral ligand coordinates to a metal center, creating a chiral environment that directs the stereochemical outcome of the reaction. | High turnover numbers and frequencies; broad substrate scope. | General asymmetric catalysis using chiral phosphine (B1218219) ligands. researchgate.net |

| Chiral Auxiliary Method | A chiral molecule is temporarily incorporated into the substrate to direct the stereochemistry of a reaction, then subsequently removed. | High predictability and reliability; well-established procedures. | Evans chemistry for stereoselective synthesis of hydroxy propanoic acids. nih.gov |

Exploration of Advanced Catalytic Roles for 3-(Dibutylamino)propanoic acid in Asymmetric Transformations

Beyond being a synthetic target, 3-(Dibutylamino)propanoic acid and its derivatives hold potential as catalysts themselves. The field of organocatalysis has demonstrated that simple amino acids and their derivatives can catalyze complex chemical reactions with high efficiency and stereoselectivity. mdpi.com

Future work could focus on modifying the structure of 3-(Dibutylamino)propanoic acid to serve as a bifunctional organocatalyst . For example, converting the carboxylic acid to various amide derivatives could yield catalysts that activate substrates through a combination of hydrogen bonding and covalent interactions (e.g., enamine formation). mdpi.com These novel catalysts could be screened for activity in a range of important asymmetric transformations, including:

Aldol Reactions : Creating carbon-carbon bonds to form β-hydroxy carbonyl compounds. mdpi.com

Michael Additions : Forming carbon-carbon bonds via conjugate addition.

Mannich Reactions : Synthesizing β-amino carbonyl compounds. frontiersin.org